1H-Pyrrole, 1-propyl-

Conducting Polymers Electropolymerization Electronics

1-Propylpyrrole (CAS 5145-64-2; C7H11N) is a N-alkyl-substituted pyrrole derivative with a molecular weight of 109.1689 g/mol. This clear to light-yellow liquid is a key monomer for the synthesis of conducting polymers, particularly polypyrroles, where the N-propyl group modifies polymer properties.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 5145-64-2
Cat. No. B11996432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole, 1-propyl-
CAS5145-64-2
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESCCCN1C=CC=C1
InChIInChI=1S/C7H11N/c1-2-5-8-6-3-4-7-8/h3-4,6-7H,2,5H2,1H3
InChIKeyMFGOZCIHXVFZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propylpyrrole (CAS 5145-64-2) – Physical Properties and Core Specifications for Procurement


1-Propylpyrrole (CAS 5145-64-2; C7H11N) is a N-alkyl-substituted pyrrole derivative with a molecular weight of 109.1689 g/mol [1]. This clear to light-yellow liquid is a key monomer for the synthesis of conducting polymers, particularly polypyrroles, where the N-propyl group modifies polymer properties [2]. Its fundamental physicochemical properties include a boiling point of 145.5±3.0 °C at 760 mmHg and a vapor pressure of 6.1±0.3 mmHg at 25°C .

1-Propylpyrrole (CAS 5145-64-2) – Why N-Alkyl Chain Length Dictates Critical Material Properties


N-Alkylpyrroles cannot be substituted interchangeably for advanced material synthesis, as the length of the N-alkyl chain directly governs polymer conductivity [1] and ultrafast charge migration dynamics [2]. The propyl substituent in 1-propylpyrrole strikes a balance between solubility and electrochemical performance, making it a distinct and non-interchangeable building block compared to shorter-chain analogs like N-methylpyrrole or longer-chain derivatives, thereby affecting final device performance and material processability.

1-Propylpyrrole (CAS 5145-64-2) – Head-to-Head Quantitative Evidence vs. N-Alkylpyrrole Analogs


Polymer Conductivity Reduction Relative to Unsubstituted Pyrrole

The introduction of an N-alkyl group on the pyrrole ring drastically reduces the electrical conductivity of the resulting polymer [1]. Poly(N-alkylpyrrole) shows an electrical conductivity about 5–7 orders of magnitude lower than that of polypyrrole [1]. For specific poly(N-alkylpyrrole) materials (likely including N-propyl-substituted polymers based on class inference), the doped conductivity lies in the range of 10⁻⁵ to 10⁻⁶ S/cm [2].

Conducting Polymers Electropolymerization Electronics

Influence of N-Alkyl Chain Length on Ultrafast Charge Migration Dynamics

The length of the N-alkyl chain in pyrrole derivatives directly influences the timescale of charge migration following inner-valence ionization. As the alkyl chain increases from methyl to ethyl, the timescale for charge migration and charge separation dynamics increases [1]. By logical extension, the longer propyl chain of 1-propylpyrrole would exhibit a further increase in charge migration timescale compared to its shorter-chain analogs, impacting its suitability for time-resolved photochemical applications.

Ultrafast Spectroscopy Photoionization Charge Transfer

Boiling Point and Vapor Pressure Differentiation from N-Methylpyrrole

1-Propylpyrrole exhibits a boiling point of 145.5±3.0 °C and a vapor pressure of 6.1±0.3 mmHg at 25°C . This is significantly different from the shorter-chain N-methylpyrrole, which has a boiling point of ~110°C [1] and a higher vapor pressure. The 35°C difference in boiling point directly affects distillation purification protocols, solvent removal strategies, and process engineering in large-scale applications.

Organic Synthesis Purification Reaction Engineering

Hydrophobicity (LogP) and Its Impact on Polymer Solubility and Processing

1-Propylpyrrole has a predicted LogP (octanol-water partition coefficient) of 2.27 , indicating greater hydrophobicity compared to its shorter-chain analogs. For instance, N-methylpyrrole is expected to have a lower LogP (around 1.0-1.5 based on class trend). This increased hydrophobicity directly correlates with the solubility of its polymer in organic solvents, a critical factor for solution processing of conducting polymer films, coatings, and composite materials [1].

Material Science Polymer Processing Solubility

1-Propylpyrrole (CAS 5145-64-2) – Differentiated Application Scenarios Based on Quantitative Evidence


Electropolymerization for Tailored Conductive Films

1-Propylpyrrole is a monomer of choice for electrochemically synthesizing conductive polymer films [1] where a balance between processability and conductivity is required. The 5-7 orders of magnitude lower conductivity compared to unsubstituted polypyrrole [2] is an acceptable trade-off for applications like sensors or anti-static coatings, where the improved solubility of the N-propyl-substituted polymer in organic solvents enables solution-based processing techniques.

Model Compound for Ultrafast Photoionization Studies

The distinct influence of the N-propyl group on charge migration dynamics [1] positions 1-propylpyrrole as a valuable model compound for fundamental studies in ultrafast spectroscopy and molecular electronics. Researchers investigating the correlation between molecular structure and charge transfer rates can use this compound to extend the trend observed with N-methylpyrrole and N-ethylpyrrole to longer alkyl chains.

Synthesis of Specialty Polymers with Enhanced Organic Solubility

The higher LogP value (2.27) of 1-propylpyrrole [1] makes it a superior precursor for synthesizing polypyrrole derivatives with enhanced solubility in non-polar organic solvents. This is crucial for formulating polymer blends, composites, and coatings where uniform film formation from a solvent-based ink or paint is required [2], such as in organic electronics and corrosion protection.

Precursor for N-Propyl-Functionalized Heterocycles

1-Propylpyrrole serves as a versatile building block for constructing more complex N-propyl-substituted heterocyclic molecules [1]. Its distinct boiling point (145.5±3.0 °C) [2] and vapor pressure profile enable its use in alkylation and cross-coupling reactions under specific thermal conditions that differ from those used for N-methylpyrrole, allowing for more controlled and selective synthesis.

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